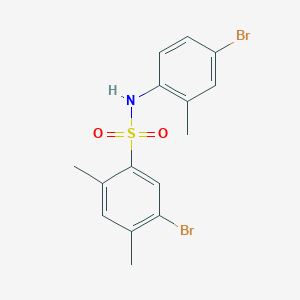
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide (5-BrN-4-Br2-MPh-2,4-DMBz-1-S) is an organic compound with a unique structure and a variety of applications in the scientific research field. It is a sulfonamide derivative of the aromatic compound, 2,4-dimethylbenzene-1-sulfonamide, with two additional bromine atoms substituted on the aromatic ring. This compound has been extensively studied for its ability to act as an inhibitor of enzymes and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thereby inhibiting their activity. Additionally, the compound may also act as an anti-cancer agent by interfering with the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S have not been extensively studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-BrN-4-Br2-MPh-2,4-DMBz-1-S in laboratory experiments include its ability to act as an inhibitor of enzymes, as well as its potential as an anti-cancer and anti-inflammatory agent. Additionally, its unique structure makes it relatively easy to synthesize and obtain in large quantities. However, the compound has not been extensively studied and its mechanism of action is not yet fully understood, which limits its use in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S. These include further research into the compound’s mechanism of action, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. Additionally, future studies could investigate the compound’s ability to inhibit other enzymes, as well as its potential therapeutic applications. Finally, further research could be conducted to determine the compound’s safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol and 2,4-dimethylbenzene-1-sulfonyl chloride. The product of this reaction is then reacted with a bromine source, such as bromine or N-bromosuccinimide, to form the desired 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide. This synthesis method has been used in several research studies to obtain the compound for further analysis.
Applications De Recherche Scientifique
5-BrN-4-Br2-MPh-2,4-DMBz-1-S has been studied for its potential as an enzyme inhibitor and drug candidate. It has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. This compound has also been studied for its ability to act as an anti-cancer agent by inhibiting the growth of cancer cells. Furthermore, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Propriétés
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)
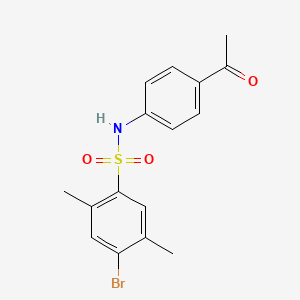


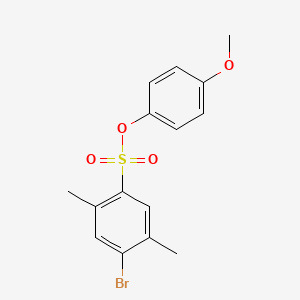
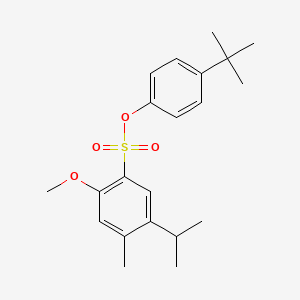
![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
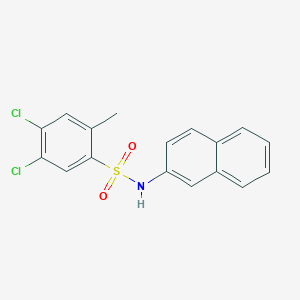

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)